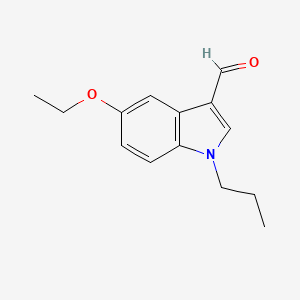

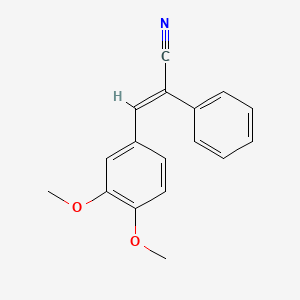

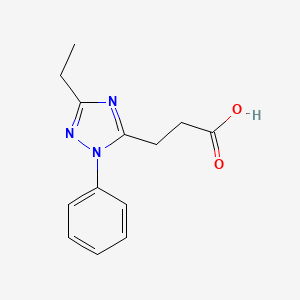

![molecular formula C15H10O4 B3021087 (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid CAS No. 101999-46-6](/img/structure/B3021087.png)

(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid

Descripción general

Descripción

(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid, also known as OBCAA, is a naturally occurring organic compound that has been studied extensively in recent years. OBCAA is a phenolic acid found in many foods, such as fruits, vegetables, grains, and nuts. It has been found to have a number of beneficial properties, including antioxidant, anti-inflammatory, and anti-cancer activities. OBCAA is also an important component of the human diet, as it is involved in the metabolism of essential fatty acids, cholesterol, and other nutrients.

Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis

This compound has a CAS Number of 101999-46-6 and a molecular weight of 254.24 . It can be synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .

Biological and Pharmacological Activities

Coumarin-based compounds, including this one, have been found to exhibit a wide range of biological and pharmacological activities. These include anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .

Anticancer Activity

Coumarins have shown significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species . In particular, 7-hydroxycoumarin derivatives have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents .

Fluorescent Chemosensors

Coumarin-based fluorescent chemosensors have been widely employed in bioorganic chemistry, molecular recognition, and materials science .

Photophysical Properties

The steady-state absorption and fluorescence properties of synthesized Benzofuran derivatives, which include this compound, have been studied .

OLED Display Application

The band gap energy and photoluminescence spectra of 2‒FBME molecule, a derivative of this compound, have been studied in different solvents. The results show that the compound can be used to produce the desired wavelength, indicating its potential application in OLED displays .

Propiedades

IUPAC Name |

2-(2-oxobenzo[h]chromen-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-13(17)7-10-8-14(18)19-15-11-4-2-1-3-9(11)5-6-12(10)15/h1-6,8H,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATASCPGAABWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327985 | |

| Record name | 2-(2-oxobenzo[h]chromen-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid | |

CAS RN |

101999-46-6 | |

| Record name | 2-(2-oxobenzo[h]chromen-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

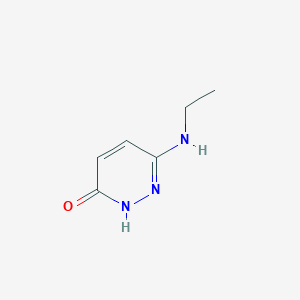

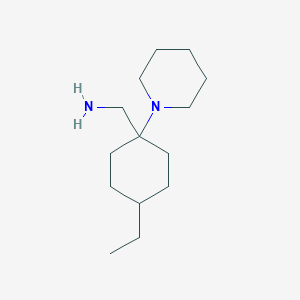

![2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol](/img/structure/B3021006.png)

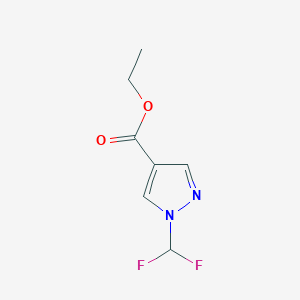

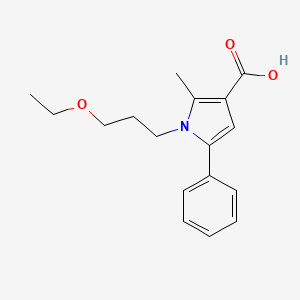

![5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid](/img/structure/B3021007.png)

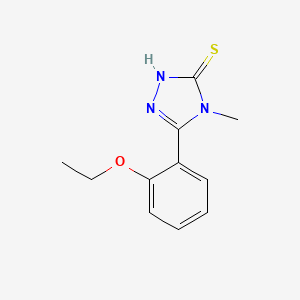

![1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B3021015.png)